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Compound of Interest
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Cat. No.: B106572 Get Quote

Introduction

Sartans, a class of angiotensin II receptor blockers (ARBs), are pivotal in the management of

hypertension and other cardiovascular diseases. Their synthesis is a cornerstone of

cardiovascular drug manufacturing. These non-peptide molecules competitively inhibit the

angiotensin II receptor subtype AT1, leading to vasodilation and a reduction in blood pressure.

[1] This guide provides detailed application notes and protocols for the synthesis of prominent

sartan drugs, including Losartan, Valsartan, Irbesartan, and Candesartan, intended for

researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Renin-
Angiotensin-Aldosterone System (RAAS)
Sartans exert their therapeutic effect by selectively blocking the angiotensin II type 1 (AT1)

receptor. Angiotensin II, a potent vasoconstrictor, plays a key role in the Renin-Angiotensin-

Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid

balance. By competitively antagonizing the AT1 receptor in tissues like vascular smooth

muscle, sartans prevent angiotensin II-induced vasoconstriction and aldosterone release,

resulting in vasodilation and lowered blood pressure.[2]
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Figure 1: Mechanism of action of Sartans in the RAAS pathway.

General Synthetic Strategies
The synthesis of the characteristic biphenyl-tetrazole core of many sartans traditionally involves

the alkylation of a heterocyclic moiety with a key intermediate, 4'-bromomethyl-2-cyanobiphenyl

(Br-OTBN).[3][4] However, to enhance efficiency and reduce the use of hazardous reagents,

convergent strategies employing cross-coupling reactions like the Suzuki-Miyaura and Negishi

couplings have been developed.[3][5] These methods often form the biphenyl bond at a later

stage of the synthesis.

A critical step in sartan synthesis is the formation of the tetrazole ring. This is commonly

achieved through the [2+3] cycloaddition of an organonitrile with an azide species. While initial
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methods utilized organotin azides, newer, safer protocols employ reagents like sodium azide

with zinc compounds.[6][7]
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Figure 2: General synthetic workflow for Sartans.

Synthesis of Losartan
Losartan was the first orally active, non-peptide AT1 receptor antagonist.[1] A common

synthetic approach involves the coupling of 2-butyl-4-chloro-5-hydroxymethylimidazole (BCFI)

with a biphenyl intermediate, followed by tetrazole formation.

Experimental Protocol: Synthesis of Losartan
Potassium
This protocol is adapted from an improved, practical process.[8]

Step 1: Synthesis of the Aldehyde Tetrazole Intermediate

React 'Bromo OTBN' (4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile) with 2-butyl-4-chloro-

1H-imidazole-5-carbaldehyde (BCFI) in the presence of a base and a phase transfer catalyst

to yield the 'Cyanoaldehyde'.

The resulting 'Cyanoaldehyde' is then reacted with sodium azide and tributyltin chloride to

form the 'aldehyde tetrazole'.

Step 2: Reduction and Salt Formation
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The 'aldehyde tetrazole' is reduced in situ with sodium borohydride to yield Losartan acid.

To a stirred solution of Losartan acid (50 g, 0.118 M) in 250 ml of methanol, add potassium

hydroxide powder (7.6 g, 86%, 0.118 M) at room temperature (25-30°C).

Raise the temperature to reflux (60-63°C) and maintain for 4-5 hours.

Cool the reaction mixture to 35-40°C and filter through celite.

Concentrate the clarified solution to remove most of the methanol at 45-50°C under reduced

pressure to obtain Losartan potassium.

Intermediate/P
roduct

Reagents Conditions Yield Purity

Cyanoaldehyde
Bromo OTBN,

BCFI, Base, PTC
- - -

Aldehyde

Tetrazole

Cyanoaldehyde,

NaN₃, Bu₃SnCl
- - -

Losartan
Aldehyde

Tetrazole, NaBH₄
In situ reduction - -

Losartan

Potassium

Losartan Acid,

KOH, Methanol
Reflux, 4-5h - >99%

Synthesis of Valsartan
A common synthetic route for Valsartan involves N-acylation of L-valine methyl ester, followed

by the formation of the biphenyl structure, cyclization to form the tetrazole ring, and subsequent

hydrolysis.[9]

Experimental Protocol: Synthesis of Crude Valsartan
This protocol is based on an improved synthesis process that avoids the use of toxic organotin

compounds for tetrazole formation.[9]

Step 1: N-Acylation
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In a reaction vessel, dissolve 1.4 kg of N-[(2'-cyano-1,1'-diphenyl-4-yl) methyl]-L-valine

methyl ester hydrochloride in 14 L of toluene.

Add 1.58 kg of triethylamine and stir the mixture.

Cool the reaction mixture to 5°C.

Slowly add 0.90 kg of n-pentanoyl chloride, maintaining the temperature between 5-10°C.

Continue the reaction for 2 hours at 5-10°C after the addition is complete.

Upon completion, add 10 kg of water, stir, and separate the layers. Wash, dry, and filter the

organic layer to obtain a toluene solution of the pentanoylated product.[9]

Step 2: Cyclization (Tetrazole Formation)

To the toluene solution of the pentanoylated product, add 5.36 kg of triethylamine

hydrochloride (Et₃N·HCl) and 1.52 kg of sodium azide (NaN₃).

Heat the reaction mixture to 110-130°C and maintain for 28-32 hours.

After the reaction is complete, cool the solution to room temperature and filter.

Remove the toluene by distillation under reduced pressure to obtain the cyclized product

(Valsartan methyl ester).[9]

Step 3: Hydrolysis

To the cyclized product, add 7 L of methanol.

Add 1.67 kg of barium hydroxide and 15 L of water.

Stir the reaction mixture at room temperature for 10-12 hours.

After completion, filter the reaction mixture and distill off the methanol under reduced

pressure. The remaining aqueous solution contains crude Valsartan, which can be

precipitated by acidification.[9]
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Step Key Reagents Temperature Time

N-Acylation
n-pentanoyl chloride,

triethylamine
5-10°C 2 hours

Cyclization

Sodium azide,

triethylamine

hydrochloride

110-130°C 28-32 hours

Hydrolysis
Barium hydroxide,

methanol, water
Room Temp. 10-12 hours

Synthesis of Irbesartan
The synthesis of Irbesartan often involves the construction of the spiro-imidazolidinone moiety

followed by attachment to the biphenyl-tetrazole backbone.

Experimental Protocol: Synthesis of Irbesartan
An improved and efficient process for the large-scale production of Irbesartan has been

described.[10] The key steps involve tetrazole formation, N-alkylation, and debenzylation.

Step 1: Condensation

A reported synthetic method involves the condensation of 4'-Bromomethyl-biphenyl-2-

carbonitrile with 2-butyl-1,3-diaza-spiro[11][11]non-1-en-4-one hydrochloride using sodium

hydride as a base in dimethylformamide (DMF).[10]

Step 2: Tetrazole Formation and Deprotection

The subsequent step involves tetrazole formation by treating the intermediate with tributyltin

azide in xylene, followed by trityl protection to obtain Trityl Irbesartan.

The trityl group is then cleaved by treatment with aqueous hydrochloric acid in a methanol

and tetrahydrofuran mixture to yield Irbesartan.[10]

An alternative, high-yield route starts from glycine methyl ester, avoiding highly toxic cyanide

and constructing the spirocycle via a simple alkylation reaction. This four-step process
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achieved a 54.2% overall yield and 98.4% purity on a 200g scale.[12]

Synthetic
Route

Starting
Materials

Key Features Overall Yield Purity

Bernhart et al.[1]

1-Amino-

cyclopentane

ethyl carboxylate

Convergent

approach with

Suzuki coupling.

- -

Rao et al.[1]

4'-methyl-

biphenyl-2-

carboxylic acid

Benzyl protected

bromo biphenyl

tetrazole

intermediate.

- -

Chen et al.[12]
Glycine methyl

ester

Avoids toxic

cyanide, simple

alkylation for

spirocycle.

54.2% 98.4%

Synthesis of Candesartan
Candesartan synthesis typically involves the formation of a benzimidazole ring system, which is

then coupled to the biphenyl-tetrazole moiety.

Experimental Protocol: Synthesis of Candesartan
Cilexetil
A novel and convergent synthetic route for Candesartan cilexetil has been described with a

55% overall yield over six steps and 99.1% purity (HPLC).[13]

Step 1: N-Alkylation

Ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate (31 g, 0.1 mol), 5-[4'-

(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)-1H-tetrazole (56 g, 0.1 mol), and K₂CO₃ (28

g, 0.2 mol) are suspended in MeCN (500 mL).

The reaction mixture is stirred and heated at reflux for 5 hours.
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The resulting solution is cooled to room temperature and filtered. The filtrate is concentrated,

and the residue is partitioned between EtOAc and water. The organic layer is dried and

concentrated.

i-PrOH (150 mL) is added, and the mixture is stirred at room temperature for 30 minutes to

yield the crude product.[13]

Step 2: Deprotection and Cyclization

The N-Boc and N-trityl protective groups are cleaved simultaneously.

The benzimidazole ring is then formed in the final step of the synthesis.[13]

Another method involves the synthesis of a key intermediate, methyl 3-amino-N-[(2'-

cyanobiphenyl-4-yl)methyl]anthranilate, starting from methyl anthranilate. This process includes

the introduction of a nitro group, N-alkylation, and subsequent catalytic reduction of the nitro

group which also removes an N-nitro function.[14]

Synthetic Route Key Features Overall Yield Purity

Mao et al.[13]

Convergent route,

simultaneous

deprotection

55% (over 6 steps) 99.1% (HPLC)

Marton et al.[14]

Starts from methyl

anthranilate, involves

nitration and reduction

Good yield for key

intermediate
-

Conclusion
The synthesis of sartans is a well-established yet evolving field in pharmaceutical chemistry.

While traditional methods have proven effective, modern approaches focusing on convergent

syntheses, safer reagents, and improved efficiency are continually being developed. The

protocols and data presented here offer a comprehensive overview for researchers engaged in

the synthesis and development of this vital class of antihypertensive drugs. The choice of

synthetic route will ultimately depend on factors such as scale, cost, and regulatory

considerations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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